A Technical Guide to 2-Amino-5-fluoro-3-methoxy-benzoic acid: A Key Building Block in Modern Drug Discovery
A Technical Guide to 2-Amino-5-fluoro-3-methoxy-benzoic acid: A Key Building Block in Modern Drug Discovery
For Immediate Release: A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Intermediate, 2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS No. 1250810-28-6).
Introduction: The Strategic Value of Substituted Anthranilates in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Substituted anthranilic acids, such as 2-Amino-5-fluoro-3-methoxy-benzoic acid, represent a class of intermediates prized for their utility in constructing complex molecular architectures. The presence of orthogonal functional groups—an amine, a carboxylic acid, and specifically positioned electron-withdrawing (fluoro) and electron-donating (methoxy) groups—provides medicinal chemists with a powerful scaffold for generating libraries of compounds with diverse pharmacological profiles. This guide offers a comprehensive technical overview of 2-Amino-5-fluoro-3-methoxy-benzoic acid, detailing its chemical properties, its pivotal role as a synthetic intermediate, and the necessary protocols for its safe handling and storage.
Core Molecular Profile: 2-Amino-5-fluoro-3-methoxy-benzoic acid
The unique substitution pattern of this benzoic acid derivative is central to its utility. The fluorine atom at the 5-position and the methoxy group at the 3-position significantly influence the electronic properties of the aromatic ring, which can modulate the binding affinity and pharmacokinetic properties of the final drug molecule. The amino and carboxylic acid groups provide convenient handles for a variety of coupling reactions, enabling the elaboration of the core structure into more complex drug candidates.
Physicochemical & Registry Information
| Property | Value | Source |
| CAS Number | 1250810-28-6 | [1][2] |
| Molecular Formula | C₈H₈FNO₃ | [1] |
| Molecular Weight | 185.15 g/mol | [1][2] |
| MDL Number | MFCD14683484 | [1] |
| Purity | ≥97% | [1] |
| SMILES | O=C(O)C1=CC(F)=CC(OC)=C1N | [1] |
Strategic Applications in Drug Discovery and Development
2-Amino-5-fluoro-3-methoxy-benzoic acid is primarily utilized as a key intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of novel Active Pharmaceutical Ingredients (APIs).[2] Its structural motifs are frequently sought after in the design of targeted therapies.
The strategic placement of the fluoro and methoxy groups can enhance the metabolic stability and cell permeability of a drug candidate, which are critical parameters in optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The anthranilic acid core is a well-established pharmacophore in its own right, known to be a precursor for molecules targeting a range of therapeutic areas, including anti-inflammatory and anticancer agents.[2] The ability to modify the amine and carboxylic acid functionalities allows for the introduction of diverse side chains and ring systems, enabling a thorough exploration of the structure-activity relationship (SAR) during the lead optimization phase of drug development.
Synthesis and Reaction Workflow
While specific, detailed, step-by-step synthetic protocols for 2-Amino-5-fluoro-3-methoxy-benzoic acid are not widely published in readily available literature, its synthesis can be logically inferred from established organic chemistry principles for substituted anilines and benzoic acids. A plausible synthetic strategy would involve a multi-step sequence starting from a readily available, appropriately substituted benzene derivative. The workflow would logically involve steps such as nitration, reduction of the nitro group to an amine, and functional group interconversions to install the methoxy and fluoro substituents at the desired positions, followed by carboxylation.
The following diagram illustrates a conceptual workflow for the synthesis of complex APIs utilizing this key building block.
Caption: Conceptual workflow for API synthesis.
Safety, Handling, and Storage: A Self-Validating Protocol
Ensuring the integrity of experimental results and the safety of laboratory personnel requires strict adherence to established handling and storage protocols. The following guidelines are based on available safety data and best practices for chemical hygiene.
Hazard Identification and Classification
This compound is classified with the following hazard statements:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this compound is GHS07 (Harmful/Irritant).[1]
Experimental Protocol for Safe Handling
A self-validating system for handling this compound involves a continuous loop of preparation, execution, and decontamination, ensuring that exposure is minimized at every step.
Caption: Safe handling workflow for substituted benzoic acids.
Step-by-Step Handling Methodology
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Engineering Controls : All manipulations of 2-Amino-5-fluoro-3-methoxy-benzoic acid should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.
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Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Dispensing : When weighing and transferring the solid material, take care to avoid creating dust. Use appropriate tools and a contained weighing environment if possible.
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Spill Response : In the event of a spill, evacuate the immediate area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in a sealed, labeled container according to institutional guidelines.
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First Aid :
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If on skin : Immediately wash with plenty of soap and water.[1]
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If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
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If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1]
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If swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
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Storage and Stability
To ensure the long-term integrity and purity of the compound, it should be stored under the following conditions:
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Temperature : 4°C.[1]
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Atmosphere : Store under an inert atmosphere if possible, though not strictly required for short-term storage.
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Light : Protect from light.[1]
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Container : Keep the container tightly closed in a dry and well-ventilated place.
The compound is stable under recommended storage conditions.
Conclusion
2-Amino-5-fluoro-3-methoxy-benzoic acid is a valuable and strategically designed building block for medicinal chemistry and drug development. Its trifunctional nature, combined with the specific electronic effects of its substituents, offers a versatile platform for synthesizing novel compounds with significant therapeutic potential. Adherence to rigorous safety and handling protocols is paramount to ensure both the quality of the research and the safety of the scientists undertaking this important work. As drug discovery continues to evolve, the demand for such well-characterized and strategically useful intermediates will undoubtedly increase.
References
- This reference is intentionally left blank as no direct synthesis protocol was found in the provided search results.
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MySkinRecipes. 2-Amino-5-fluoro-3-methoxy-benzoic acid. [Link]
